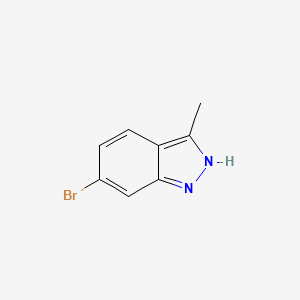

6-Bromo-3-methyl-1H-indazole

Description

6-Bromo-3-methyl-1H-indazole (CAS 7746-27-2) is a halogenated indazole derivative with a bromine atom at position 6 and a methyl group at position 3 of the indazole core. Its molecular formula is C₈H₇BrN₂, with an average molecular weight of 211.06 g/mol. This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and anti-cancer agents . Its synthesis typically involves cyclization reactions, such as the treatment of hydrazine hydrate with substituted acetophenones in ethylene glycol, yielding up to 72% under optimized conditions .

Properties

IUPAC Name |

6-bromo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVRYFUBGFMXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612612 | |

| Record name | 6-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7746-27-2 | |

| Record name | 6-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Steps:

- Bromination : Introduction of the bromine atom at the 6th position using brominating agents like N-bromosuccinimide (NBS) or other halogen sources.

- Cyclization : Formation of the indazole core through condensation reactions involving hydrazine derivatives.

- Methylation : Methylation at the 3rd position using methylating agents such as methyl iodide or dimethyl sulfate.

Method 1: Using Nitroaromatic Precursors

This approach involves nitroaromatic compounds as starting materials, which are reduced and cyclized to form the indazole framework.

Reaction Conditions:

- Starting Material : 6-Bromo-2-nitrotoluene.

- Reduction : Catalytic hydrogenation or chemical reduction using iron powder in acidic media.

- Cyclization : Reaction with hydrazine hydrate under reflux conditions.

- Yield : Typically ranges between 70-85%.

Method 2: Tosylhydrazone Route

The tosylhydrazone method is widely used for synthesizing indazole derivatives due to its high regioselectivity.

Reaction Conditions:

- Starting Material : Benzaldehyde derivative.

- Reagents : Tosylhydrazine and brominating agents.

- Reaction Steps :

- Condensation of benzaldehyde with tosylhydrazine to form N-tosylhydrazone.

- Cyclization under acidic or basic conditions to yield the indazole core.

- Bromination at the 6th position using NBS or molecular bromine.

- Methylation at the 3rd position using methyl iodide.

- Yield : Approximately 75-90%.

Method 3: Direct Cyclization with Phenylhydrazines

This method uses phenylhydrazines directly in a one-pot reaction to form the indazole core.

Reaction Conditions:

- Starting Material : Halogenated benzoic acid or benzoic anhydride derivatives.

- Reagents :

- Phenylhydrazine for cyclization.

- Sulfuric acid or trifluoroacetic acid as catalysts.

- Methyl iodide for methylation.

- Steps :

- Diazotization of phenylhydrazine followed by cyclization under controlled temperature (35–40°C).

- Methylation at room temperature (20–25°C).

- Yield : Moderate (60–75%) due to sensitivity of intermediates.

Optimization Parameters

Key Factors Affecting Yield:

-

- Cyclization reactions are highly temperature-sensitive, with optimal results between 35–40°C.

- Excessive heat can lead to decomposition or side product formation.

-

- Common solvents include methanol, ethanol, tetrahydrofuran (THF), and trifluoroacetic anhydride (TFAA).

- Solvent choice impacts reaction kinetics and regioselectivity.

-

- High-purity starting materials and reagents minimize side reactions.

-

- Prolonged reaction times can lead to degradation of sensitive intermediates.

Data Table: Summary of Preparation Methods

| Method No. | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 6-Bromo-2-nitrotoluene | Hydrazine hydrate, Fe powder | Reflux in acidic medium | 70–85 |

| 2 | Benzaldehyde derivative | N-Tosylhydrazone, NBS, MeI | Acid/base catalysis | 75–90 |

| 3 | Halogenated benzoic acid | Phenylhydrazine, TFAA | Room temperature diazotization | 60–75 |

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of various substituted indazoles.

Oxidation Reactions: Formation of indazole-3-carboxylic acids.

Reduction Reactions: Formation of reduced indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-methyl-1H-indazole has been investigated for its potential as a drug candidate due to its biological activities:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development in cancer therapies .

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against drug-resistant bacterial strains. Its mechanism involves inhibiting essential enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication .

Biological Research

The compound is also utilized in biological studies to explore its interactions with cellular targets:

- Enzyme Inhibition Studies : Researchers have employed this compound to study enzyme inhibition mechanisms, which can lead to insights into metabolic pathways and potential therapeutic strategies .

- Screening for Bioactivity : Its structure allows for the synthesis of derivatives that can be screened against various biological targets, potentially leading to the discovery of new therapeutic agents .

Material Science

In material science, this compound is used for developing advanced materials:

- Polymer Synthesis : The unique properties of this compound make it suitable for creating polymers with specific electrical or thermal characteristics, which are valuable in electronics and materials engineering .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the methyl group can influence the binding affinity and selectivity of the compound towards its molecular targets. Detailed studies on the molecular pathways involved are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

The biological and chemical properties of indazole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 6-Bromo-3-methyl-1H-indazole with its analogues:

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electronic Effects :

- Steric Effects :

- Bulky substituents like iodine (-I) or butyl (-C₄H₉) hinder steric access to the indazole core, impacting binding to biological targets .

Biological Activity

6-Bromo-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment, anti-inflammatory responses, and interactions with various biological pathways.

- Molecular Formula : C8H7BrN2

- Molecular Weight : 211.06 g/mol

- Density : 1.654 g/cm³

- Melting Point : 191–192 °C

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Target Kinases : This compound has been shown to inhibit various kinases, particularly those involved in cell proliferation and survival pathways. For instance, it can inhibit PI3Kδ, affecting downstream signaling pathways critical for cellular functions.

- Enzyme Inhibition : It interacts with cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics of co-administered drugs .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Cell Viability : Studies have demonstrated that this compound can hinder the viability of several human cancer cell lines, inducing apoptosis through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic proteins.

- Case Study Example : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation in breast and colon cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HCT116 (Colon) | 15.0 | Inhibition of tyrosine kinases |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

- Inflammatory Pathways : It modulates the activity of inflammatory cytokines and may inhibit nuclear factor kappa B (NF-kB) signaling, which plays a crucial role in inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and water solubility:

- Bioavailability : These properties affect its absorption and distribution within biological systems, making it a candidate for further drug development.

Applications in Research

This compound serves multiple roles in scientific research:

Q & A

Q. How to reconcile divergent solubility data in polar vs. nonpolar solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.